molecular formula C11H15NO2 B2820128 N-(4-Hydroxyphenyl)Pivalamide CAS No. 74052-89-4

N-(4-Hydroxyphenyl)Pivalamide

Cat. No. B2820128
CAS RN: 74052-89-4
M. Wt: 193.246
InChI Key: FSWKNXQMWWGBEJ-UHFFFAOYSA-N
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Description

“N-(4-Hydroxyphenyl)Pivalamide” is a chemical compound with the molecular formula C11H15NO2 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “N-(4-Hydroxyphenyl)Pivalamide” and similar compounds has been reported in various studies. For instance, one study reported the synthesis of a complex between Fe (III)-ion and N- (4-hydroxyphenyl) acetamide . Another study reported the synthesis of esters of N-(4 min -hydroxyphenyl) acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids . A different study reported the synthesis of N - ( (4-acetylphenyl)carbamothioyl)pivalamide by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .


Molecular Structure Analysis

The molecular structure of “N-(4-Hydroxyphenyl)Pivalamide” has been analyzed in several studies. For example, one study reported the spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays of the synthesized compound . Another study reported the molecular formula of the compound as CHNO with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Hydroxyphenyl)Pivalamide” have been studied. For example, one study reported the thermal curing behaviors of the monomers and thermal stabilities of the polymers derived from functionalization of N - (4-Hydroxy phenyl)maleimide with acryloyl, methacryloyl, allyl, propargyl and cyanate groups . Another study reported the reaction of the compound with Fe (III)-ion .


Physical And Chemical Properties Analysis

“N-(4-Hydroxyphenyl)Pivalamide” is a solid substance . The compound’s thermal curing behaviors and thermal stabilities have been studied .

Scientific Research Applications

Electrocatalytic Determination

  • A study by Karimi-Maleh et al. (2014) developed a novel biosensor based on a FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor showed potent electrocatalytic determination capabilities for glutathione (GSH) in the presence of piroxicam (PXM), highlighting its application in analytical chemistry and potentially in medical diagnostics for the detection of specific biomolecules in samples (Karimi-Maleh et al., 2014).

Molecular Structure Analysis

  • Research by Atalay et al. (2016) on N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]meth­yl}pyridin-2-yl)pivalamide explored the molecular structure, highlighting intramolecular hydrogen bonding and the potential for these types of compounds to participate in complex molecular architectures. This study could be relevant to the design of new materials or drugs, illustrating the structural versatility of compounds related to N-(4-Hydroxyphenyl)pivalamide (Atalay et al., 2016).

Chemical Synthesis and Modification

  • A study by Grohmann, Wang, and Glorius (2012) demonstrated the Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature. This finding is significant for synthetic chemistry, offering a method for the functionalization of molecules for various applications, from material science to pharmaceuticals (Grohmann, Wang, & Glorius, 2012).

Cancer Research

  • Fenretinide, a synthetic retinoid similar in structure to the studied compound, has been evaluated for its efficacy against ovarian carcinoma. While not directly related to N-(4-Hydroxyphenyl)pivalamide, this research illustrates the potential therapeutic applications of structurally related compounds in treating cancer (Formelli & Cleris, 1993).

Corrosion Inhibition

  • Yan et al. (2020) investigated imidazole derivatives, showcasing their role as corrosion inhibitors of copper in sulfuric acid. This research provides insight into the potential application of N-(4-Hydroxyphenyl)pivalamide analogs in protecting metals from corrosion, an important area in material science and engineering (Yan et al., 2020).

Safety And Hazards

While specific safety and hazard information for “N-(4-Hydroxyphenyl)Pivalamide” was not found in the search results, safety data sheets for the compound are available .

Future Directions

One study suggested that the in vivo exposure of a related compound, N- (4-Hydroxyphenyl) Retinamide (4-HPR), could be increased to achieve plasma concentrations effective against Dengue Virus . This suggests potential future directions for the study and application of “N-(4-Hydroxyphenyl)Pivalamide” and related compounds.

properties

IUPAC Name

N-(4-hydroxyphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWKNXQMWWGBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyphenyl)Pivalamide

Synthesis routes and methods

Procedure details

109 g (1 mole) of 4-amino-phenol and 101 g of triethylamine were dissolved in 700 ml of tetrahydrofuran. 120.5 g (1 mole) of pivalyl chloride were added dropwise at 10°-15° C., with stirring. The mixture was subsequently stirred at room temperature for 2 hours and then poured into 3 liters of water. The crystals precipitated were filtered off with suction and dried in air. 165 g (85.5% of theory) of 4-pivaloylamino-phenol were obtained.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
120.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

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